molecular formula C17H8Cl2N2O3S2 B2463774 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-46-8

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2463774
CAS RN: 361478-46-8
M. Wt: 423.28
InChI Key: AWIOBFGIQROGMQ-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, also known as DCPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Carcinogenicity Studies

Research has explored the effects of structural analogues of aromatic carcinogens, focusing on thiophene analogues of benzidine and 4-aminobiphenyl. The study synthesized and evaluated thiophene derivatives for potential carcinogenicity, considering their chemical and biological behavior. The findings suggest that while these compounds show potential carcinogenicity in vitro, their overall behavior raises doubts about their ability to cause tumors in vivo (Ashby et al., 1978).

Antitubercular Activity

Various derivatives, including N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine, were evaluated for their antitubercular activity against different strains of mycobacteria. The study demonstrated significant activity against INH-resistant non-tuberculous mycobacteria, highlighting these compounds as crucial for designing new antitubercular drugs (Asif, 2014).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives have been reviewed for their antitumor properties, presenting data on compounds that have passed preclinical testing stages. These structures are significant both for new antitumor drug development and for understanding different biological properties (Iradyan et al., 2009).

DNA Binding and Radioprotective Properties

Hoechst 33258 and its analogues, known for binding to the minor groove of double-stranded B-DNA, are used extensively as fluorescent DNA stains and have applications in radioprotection and as topoisomerase inhibitors. This highlights their importance in drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Synthetic Protocols for Pharmacologically Important Structures

6H-Benzo[c]chromen-6-ones, core structures in secondary metabolites with pharmacological importance, have limited natural availability, prompting the development of synthetic protocols for these compounds. The review discusses various synthetic procedures, highlighting the significance of these compounds in drug development (Mazimba, 2016).

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N2O3S2/c18-14-5-9(15(19)26-14)10-7-25-17(20-10)21-16(23)13-6-11(22)8-3-1-2-4-12(8)24-13/h1-7H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIOBFGIQROGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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